Eeyarestatin I-E isomer
Description
Significance of Endoplasmic Reticulum Functions in Eukaryotic Cells
The endoplasmic reticulum is a multifunctional organelle essential for cellular life. medchemexpress.comnih.gov It is the primary site for the synthesis of lipids, including cholesterol and phospholipids, which are fundamental components of all cellular membranes. medchemexpress.com The ER also plays a pivotal role in the detoxification of drugs and harmful chemicals, particularly in specialized cells like hepatocytes. medchemexpress.com Furthermore, it acts as a crucial intracellular calcium reservoir, regulating calcium ion concentrations in the cytoplasm, which is vital for a myriad of signaling pathways. nih.gov
Perhaps its most prominent role is in protein synthesis and processing. The rough endoplasmic reticulum (RER), studded with ribosomes, is the entry point into the secretory pathway for approximately one-third of the eukaryotic proteome. medchemexpress.comresearchgate.net Within the ER lumen, newly synthesized polypeptides undergo folding into their correct three-dimensional structures, a process facilitated by a host of molecular chaperones. nih.gov Additionally, proteins are subject to various modifications, such as the formation of disulfide bonds and N-linked glycosylation, which are critical for their stability and function. researchgate.net
Mechanisms of Endoplasmic Reticulum Stress and Unfolded Protein Response (UPR)
The protein folding capacity of the ER can be overwhelmed by a variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations that lead to the production of misfolded proteins. nih.govnih.gov This imbalance results in a condition known as ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.govnih.gov
To counteract the detrimental effects of ER stress, cells have evolved a highly conserved signaling network called the Unfolded Protein Response (UPR). nih.govresearchgate.net The UPR aims to restore ER homeostasis by:
Attenuating global protein synthesis to reduce the influx of new proteins into the already burdened ER. nih.gov
Upregulating the expression of ER-resident chaperones and folding enzymes to enhance the protein folding capacity. nih.gov
Promoting the degradation of misfolded proteins through the ER-associated protein degradation (ERAD) pathway. nih.gov
If these adaptive measures fail to resolve the stress and restore normal ER function, the UPR can switch from a pro-survival to a pro-apoptotic program, triggering programmed cell death to eliminate the compromised cell. nih.gov
Overview of Endoplasmic Reticulum-Associated Protein Degradation (ERAD) Pathway
The Endoplasmic Reticulum-Associated Protein Degradation (ERAD) pathway is a critical component of the ER quality control system. plos.orgresearchgate.net It is responsible for identifying and eliminating terminally misfolded or unassembled proteins from the ER, thereby preventing their aggregation and potential toxicity. researchgate.netnih.gov The ERAD process can be broadly divided into three key steps:
Recognition of misfolded substrates: Misfolded proteins are recognized by ER-resident chaperones and lectins that detect exposed hydrophobic regions or aberrant glycan structures. plos.org
Retrotranslocation to the cytosol: The recognized substrates are then transported from the ER lumen or membrane back into the cytosol through a process called retrotranslocation. plos.orgrndsystems.com
Ubiquitination and proteasomal degradation: Once in the cytosol, the misfolded proteins are tagged with ubiquitin molecules and subsequently degraded by the proteasome. plos.orgrndsystems.com
The ubiquitin-proteasome system (UPS) is the primary machinery for protein degradation in the cytosol and is integral to the final stage of the ERAD pathway. tocris.comresearchgate.net The process involves a cascade of enzymatic reactions. Initially, ubiquitin-activating enzymes (E1) activate ubiquitin, which is then transferred to ubiquitin-conjugating enzymes (E2). Finally, ubiquitin ligases (E3) catalyze the attachment of ubiquitin to the misfolded protein substrate. frontiersin.org This polyubiquitination serves as a recognition signal for the 26S proteasome, a large multi-protein complex that unfolds and proteolytically degrades the tagged protein. rndsystems.comdntb.gov.ua A key player in linking retrotranslocation to proteasomal degradation is the AAA ATPase p97/VCP, which utilizes the energy from ATP hydrolysis to extract ubiquitinated substrates from the ER membrane and deliver them to the proteasome. nih.govdntb.gov.ua
Eeyarestatin I has been identified as an inhibitor of the ERAD pathway, specifically targeting a p97-associated deubiquitinating process. By interfering with this step, Eeyarestatin I causes the accumulation of polyubiquitinated proteins that are destined for degradation, leading to ER stress. researchgate.net
The Sec61 Translocon and Protein Translocation at the ER
The Sec61 complex is the central component of the protein-conducting channel, or translocon, in the ER membrane. This universally conserved, heterotrimeric protein complex facilitates the translocation of newly synthesized polypeptides from the cytosol into the ER lumen or their integration into the ER membrane. The Sec61 channel has a plug domain that keeps it sealed in the resting state and a lateral gate that can open to allow the exit of hydrophobic transmembrane segments into the lipid bilayer.
Protein translocation can occur co-translationally, where the ribosome synthesizing the protein is directly attached to the translocon, or post-translationally, where completed polypeptides are imported into the ER. The Sec61 complex associates with various accessory proteins to efficiently handle the diverse array of proteins that enter the secretory pathway.
Recent research has revealed that Eeyarestatin I is also a potent inhibitor of Sec61-mediated protein translocation. researchgate.netnih.govresearchgate.net It appears to act by preventing the transfer of the nascent polypeptide from the targeting machinery to the Sec61 complex, effectively blocking the entry of new proteins into the ER. researchgate.netresearchgate.net This dual inhibitory action on both ERAD and protein translocation makes Eeyarestatin I-E isomer a powerful tool for studying the intricate interplay of these fundamental cellular processes.
Research Findings on this compound
| Target | Effect of this compound | Consequence |
| ER-Associated Protein Degradation (ERAD) | Inhibition of the p97-associated deubiquitinating process. | Accumulation of polyubiquitinated, misfolded proteins. researchgate.net |
| Sec61 Translocon | Inhibition of protein translocation into the ER. researchgate.netnih.govresearchgate.net | Blocks the entry of newly synthesized proteins into the secretory pathway. researchgate.netresearchgate.net |
| Cellular Homeostasis | Induction of ER stress and the Unfolded Protein Response (UPR). researchgate.net | Can lead to cell death, particularly in cancer cells. tocris.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25Cl2N7O7 |
|---|---|
Molecular Weight |
630.4 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)/b4-3+,30-15- |
InChI Key |
JTUXTPWYZXWOIB-LBSHJFKMSA-N |
Isomeric SMILES |
CC1(C(N(C(=O)N1CC(=O)N/N=C\C=C\C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C |
Canonical SMILES |
CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C |
Synonyms |
1-(4-chlorophenyl)-3-(3-(4-chlorophenyl)-5,5-dimethyl-1-(3-(5-nitrofuran-2-yl)allyldienehydrazinocarbonylmethyl)-2-oxoimidazolidin-4-yl)-1-hydroxyurea eeyarestatin I |
Origin of Product |
United States |
Molecular Mechanisms of Action of Eeyarestatin I
Inhibition of p97 (Valosin-Containing Protein, VCP) ATPase Activity
Eeyarestatin I is a notable inhibitor of processes associated with the AAA (ATPase associated with diverse cellular activities) protein p97, also known as Valosin-Containing Protein (VCP). mdpi.com While it influences p97-dependent functions, it does not appear to directly inhibit the ATPase activity of the D2 domain of p97. plos.orgfrontiersin.org Instead, its effects are more nuanced, involving direct binding and interference with associated enzymatic activities. plos.orgfrontiersin.org
Eeyarestatin I is characterized as a bifunctional or bi-modular compound. plos.orgnih.govnih.gov It possesses two functionally distinct domains: an aromatic module and a nitrofuran-containing (NFC) module. plos.orgnih.gov The NFC domain, which corresponds to 5-nitrofuryl-acrolein (5-NA), is the functional group responsible for the compound's cytotoxicity and its direct interaction with p97. plos.orgresearchgate.net In vitro binding assays, such as surface plasmon resonance (SPR) and pull-down experiments, have demonstrated that the NFC domain of EerI directly binds to the p97 ATPase. plos.orgnih.govresearchgate.net This interaction is thought to occur at the D1 ATPase domain of p97. mdpi.complos.orgnih.gov
The second part of the molecule, an aromatic domain, is not required for the interaction with p97 but serves to localize EerI to the ER membrane. plos.orgnih.gov This targeting mechanism enhances the compound's specificity for membrane-bound p97, thereby focusing its inhibitory action on ER-associated processes. plos.orgnih.govnih.gov
A primary mechanism of Eeyarestatin I is its ability to inhibit the p97-associated deubiquitinating process (PAD). nih.govrndsystems.comnih.govtocris.com EerI associates with the p97 complex and negatively affects the function of deubiquitinating enzymes (DUBs) that are associated with it. nih.govnih.govbertin-bioreagent.comcaymanchem.com This inhibition leads to a defect in the deubiquitination of p97 substrates. nih.gov Consequently, polyubiquitinated proteins accumulate in the cytosol of cells treated with EerI. nih.gov The compound interferes with a step prior to the degradation of these substrates by the proteasome. medchemexpress.comchemscene.com
Among the p97-associated DUBs affected by Eeyarestatin I is Ataxin-3 (Atx3). nih.govnih.gov Research has specifically identified Atx3-dependent deubiquitination as a target of EerI. nih.govrndsystems.comtocris.comchemscene.combio-techne.com Atx3 is known to function downstream of p97, acting on substrates that have already been extracted from the ER membrane by the ATP-hydrolyzing action of p97. nih.gov EerI inhibits this Atx3-mediated deubiquitination process. nih.govbertin-bioreagent.comcaymanchem.com However, the binding of EerI to the p97 complex does not appear to block the physical interaction between p97 and Atx3, nor does it irreversibly inactivate Atx3's enzymatic activity. nih.gov
Eeyarestatin I's action on PAD results in the interference of substrate deubiquitination. nih.gov For many proteins targeted for degradation, particularly those from the ER, deubiquitination by p97-associated DUBs is a crucial step before they are processed by the proteasome. nih.gov By inhibiting DUBs like Atx3, EerI causes polyubiquitinated substrates to accumulate while still bound to p97. nih.gov This suggests that the deubiquitination process begins while substrates are still associated with the p97 complex, and it is this specific stage that EerI disrupts. nih.gov
The binding of Eeyarestatin I to p97 induces a conformational change in the protein. plos.orgfrontiersin.orgnih.gov This has been demonstrated in experiments where pre-incubation of purified p97 with EerI resulted in altered sensitivity to protease digestion by trypsin, indicating a structural alteration. plos.orgplos.org This conformational change is believed to be central to its inhibitory mechanism, possibly leading to the formation of non-functional p97 oligomers in cells. plos.orgnih.gov Despite causing this structural change, EerI does not appear to affect the ATP hydrolysis activity of p97. plos.orgnih.gov This indicates that the observed defect in deubiquitination is not a secondary effect of p97 ATPase inactivation. nih.gov
Table 1: Summary of Eeyarestatin I Interaction with p97/VCP
| Mechanism | Description | Key Findings | References |
|---|---|---|---|
| Direct Binding | The Nitrofuran-Containing (NFC) domain of EerI binds directly to the D1 ATPase domain of p97. | EerI is a bifunctional molecule; an aromatic domain targets it to the ER membrane, enhancing specificity. | plos.org, nih.gov, nih.gov, mdpi.com |
| PAD Inhibition | EerI associates with the p97 complex and inhibits p97-associated deubiquitinating processes (PAD). | Leads to the accumulation of polyubiquitinated proteins. | nih.gov, rndsystems.com, nih.gov, medchemexpress.com |
| Ataxin-3 Modulation | Specifically inhibits the deubiquitinating activity of the p97-associated enzyme Ataxin-3 (Atx3). | EerI does not prevent the binding of Atx3 to p97. | nih.gov, rndsystems.com, nih.gov, bio-techne.com |
| Conformational Change | Induces a structural change in p97 upon binding. | Does not inhibit the ATPase activity of p97. The change is detected by altered protease sensitivity. | plos.org, nih.gov, plos.org, frontiersin.org |
Inhibition of Sec61-Mediated Protein Translocation at the ER
In addition to its effects on p97, Eeyarestatin I is a potent inhibitor of protein translocation across the ER membrane, a process mediated by the Sec61 complex. rndsystems.comtocris.combio-techne.comnih.govnih.gov The Sec61 complex forms the central channel, or translocon, through which newly synthesized proteins enter the secretory pathway. nih.govnih.gov
Eeyarestatin I's inhibitory action occurs at a crucial step in co-translational translocation. nih.govnih.gov It prevents the efficient transfer of the nascent polypeptide chain from the co-translational targeting machinery (the signal recognition particle and its receptor) to the Sec61 translocon. chemscene.comnih.govnih.govbiologists.com Evidence suggests that EerI directly targets a component of the Sec61 complex. nih.govnih.gov Cryo-electron microscopy studies have revealed that EerI, along with other Sec61 inhibitors, binds to a common lipid-exposed pocket formed by the partially open lateral gate and the plug domain of the Sec61 channel. biorxiv.orgrcsb.org By binding to this site, the inhibitors are thought to stabilize the plug domain in a closed conformation, which in turn prevents the protein-translocation pore from opening to accept a new polypeptide chain. biorxiv.orgrcsb.org This inhibition of translocation contributes to the accumulation of non-translocated proteins in the cytosol and can induce the unfolded protein response (UPR). nih.gov
Table 2: Effects of Eeyarestatin I on Sec61-Mediated Protein Translocation
| Effect | Mechanism | Consequence | References |
|---|---|---|---|
| Inhibition of Translocation | Prevents the transfer of nascent polypeptides from the targeting complex to the Sec61 channel. | Blocks co-translational protein transport into the ER. | nih.gov, nih.gov, biologists.com, chemscene.com |
| Direct Target | Binds to a lipid-exposed pocket on the Sec61 complex. | Stabilizes the plug domain in a closed state, preventing the translocation pore from opening. | biorxiv.org, rcsb.org |
| Cellular Outcome | Leads to the accumulation of mislocalized proteins in the cytosol. | Can induce the Unfolded Protein Response (UPR). | nih.gov |
Mechanism of Sec61 Translocon Capture in an Open Conformation
Eeyarestatin I is a potent inhibitor of the Sec61 translocon, the primary channel for protein translocation into the endoplasmic reticulum. nih.govtocris.com Research indicates that ES-I does not function by blocking the synthesis of proteins or their initial targeting to the ER membrane. nih.gov Instead, it acts at a subsequent step, preventing the transfer of the nascent polypeptide chain from the signal recognition particle (SRP) targeting complex to the Sec61 translocon. nih.govnih.gov This inhibition likely results from a direct interaction with the Sec61 complex, leading to its inactivation. nih.gov
Structural studies have revealed that Eeyarestatin I, along with other structurally distinct Sec61 inhibitors, binds to a common, lipid-exposed pocket on the Sec61α subunit. biorxiv.orgfaseb.org This binding site is formed by the partially open lateral gate and the plug domain of the channel. biorxiv.org By binding to this pocket, Eeyarestatin I stabilizes the plug domain in a closed conformation, which in turn prevents the opening of the pore required for protein translocation. biorxiv.org This mechanism effectively "cements" key gating elements of the translocon—the lateral gate, the plug, and the pore ring—thereby locking the channel in an inactive state. faseb.org
Interestingly, while ES-I inhibits protein translocation, it has also been observed to enhance Ca2+ leakage from the ER through the Sec61 channel. scienceopen.com A comparative analysis of Eeyarestatin I analogs suggests that the 5-nitrofuran moiety of the molecule is critical for this effect on Sec61-mediated Ca2+ leakage. scienceopen.com
| Finding | Description | Source(s) |
| Inhibition of Nascent Chain Transfer | Eeyarestatin I prevents the transfer of the nascent polypeptide from the co-translational targeting machinery to the Sec61 complex. | nih.gov |
| Direct Sec61 Inactivation | The compound most likely inactivates the Sec61 complex directly. | nih.gov |
| Common Binding Pocket | ES-I binds to a lipid-exposed pocket formed by the lateral gate and plug domain of Sec61α. | biorxiv.orgfaseb.org |
| Stabilization of Closed State | The binding of ES-I stabilizes the plug domain in a closed state, preventing the translocation pore from opening. | biorxiv.org |
| Enhanced Ca2+ Leakage | ES-I enhances Sec61-mediated Ca2+ leakage from the ER. | scienceopen.com |
Impact on ER Protein Expression and Translation
The inhibition of the Sec61 translocon by Eeyarestatin I has a direct and significant impact on the expression of proteins that enter the secretory pathway. By blocking the translocation of nascent polypeptides into the ER, ES-I effectively reduces the levels of both secretory and membrane proteins. nih.govnih.gov This inhibitory effect on co-translational protein transport is observed both in vitro and in vivo. nih.gov
Treatment of cells with Eeyarestatin I leads to the production of mislocalized polypeptides that remain in the cytosol instead of being translocated into the ER. nih.gov These non-translocated proteins are then subject to degradation. nih.gov While Eeyarestatin I's primary effect is on translocation, a reduction in protein translation can also occur as a secondary consequence of the ER stress induced by the compound. plos.org
| Effect | Description | Source(s) |
| Inhibition of Co-translational Transport | ES-I potently inhibits the transport of proteins into the ER as they are being synthesized. | nih.gov |
| Production of Mislocalized Proteins | Treatment with ES-I results in the accumulation of proteins in the cytosol that were destined for the ER. | nih.gov |
| Secondary Effect on Translation | Reduced protein translation can be an indirect result of the ER stress caused by ES-I. | plos.org |
Interference with Intracellular Trafficking Pathways
Beyond its effects on protein translocation, Eeyarestatin I also disrupts intracellular vesicular transport, affecting both retrograde and anterograde trafficking pathways. plos.orgcaymanchem.com
Retrograde Transport Modulation
Eeyarestatin I has been shown to interfere with the retrograde transport of certain protein toxins that travel from the cell surface to the ER. For instance, it reduces the rate of delivery of Shiga-like toxin (SLTx) to the ER by delaying its accumulation in a perinuclear, Golgi-associated location. plos.orgnih.gov Similarly, the retrograde transport of diphtheria toxin to low-pH endosomes is also inhibited by ES-I treatment. plos.org However, it is noteworthy that not all retrograde pathways are affected, as the trafficking of the plant toxin ricin to the ER remains unperturbed by the compound. plos.org
Anterograde Transport Modulation
The anterograde transport of proteins from the ER to the cell surface is also modulated by Eeyarestatin I. plos.orgnih.gov This has been demonstrated using the temperature-sensitive tsO45 vesicular stomatitis virus G (VSV-G) protein, a classic marker for the anterograde pathway. plos.orgnih.gov In the presence of Eeyarestatin I, the Golgi-specific glycan modifications and the subsequent appearance of tsO45 VSV-G at the plasma membrane are delayed. plos.orgnih.gov
| Pathway | Effect of Eeyarestatin I | Specific Examples | Source(s) |
| Retrograde Transport | Inhibited/Delayed | Shiga-like toxin (SLTx), Diphtheria toxin | plos.orgnih.gov |
| Unaffected | Ricin | plos.org | |
| Anterograde Transport | Delayed | tsO45 VSV-G protein | plos.orgnih.gov |
Induction of Endoplasmic Reticulum Stress
A significant consequence of the cellular activities of Eeyarestatin I is the induction of endoplasmic reticulum (ER) stress. nih.govnih.govnih.govnih.gov This stress response is a direct result of the disruption of ER homeostasis caused by the inhibition of protein translocation and the accumulation of misfolded proteins. nih.govnih.gov
Activation of Unfolded Protein Response (UPR) Markers (e.g., Bip, CHOP)
The ER stress induced by Eeyarestatin I triggers the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. nih.govnih.gov Treatment of various cell lines with Eeyarestatin I leads to a dose-dependent increase in the expression of key UPR markers. nih.govmedchemexpress.comresearchgate.net
Notably, the expression of the ER chaperone BiP (also known as GRP78) and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) is significantly upregulated. nih.govmedchemexpress.comresearchgate.net In some cancer cell lines, an increase in BiP and CHOP expression has been observed at concentrations as low as 20 µM. nih.govmedchemexpress.com The activation of other UPR-associated proteins, such as PERK and IRE1α, has also been documented, along with the splicing of XBP1 mRNA, a hallmark of IRE1α activation. researchgate.net This broad activation of UPR pathways underscores the profound impact of Eeyarestatin I on ER function.
| UPR Marker | Effect of Eeyarestatin I | Cell Lines | Source(s) |
| Bip (GRP78) | Increased expression | A549, H358 | nih.govmedchemexpress.comresearchgate.net |
| CHOP | Increased expression | A549, H358 | nih.govmedchemexpress.comresearchgate.net |
| PERK | Increased expression/ubiquitination | A549, H358 | medchemexpress.comresearchgate.net |
| IRE1α | Increased expression/ubiquitination | A549, H358 | medchemexpress.comresearchgate.net |
| XBP1 mRNA | Splicing observed | A549, H358 | researchgate.net |
Accumulation of Polyubiquitinated Proteins
A primary and well-documented effect of Eeyarestatin I is the significant accumulation of polyubiquitinated proteins. plos.orgnih.gov This occurs because Eeyarestatin I directly interferes with the ERAD pathway, which is responsible for identifying, retro-translocating, and degrading misfolded proteins from the endoplasmic reticulum (ER). researchgate.net
The specific target of Eeyarestatin I within this pathway is the p97/VCP ATPase complex. researchgate.net This complex acts as a "dislocase," using the energy from ATP hydrolysis to extract misfolded, polyubiquitinated proteins from the ER membrane, thereby preparing them for degradation by the cytosolic proteasome. researchgate.netresearchgate.net Eeyarestatin I inhibits the p97-associated deubiquitinating process, preventing the removal of ubiquitin chains from substrates, which is a crucial step for their processing and turnover. rndsystems.comcaymanchem.comresearchgate.net By blocking this p97-mediated step, Eeyarestatin I causes these polyubiquitinated proteins to become trapped and accumulate at the ER, a key indicator of ERAD inhibition. plos.orgresearchgate.net This mechanism of inducing the buildup of polyubiquitinated proteins is also observed with proteasome inhibitors like bortezomib. plos.org
Consequences for Protein Homeostasis
The Eeyarestatin I-induced blockade of the ERAD pathway and the subsequent accumulation of misfolded, polyubiquitinated proteins lead to a severe disruption of protein homeostasis, a state known as ER stress. plos.orgnih.gov The ER has a limited capacity to handle unfolded or misfolded proteins, and their accumulation triggers a series of signaling cascades collectively termed the Unfolded Protein Response (UPR). plos.orgnih.gov
Treatment with Eeyarestatin I has been shown to activate these stress response programs. plos.org Specifically, it causes the upregulation of ER stress-associated transcription factors such as Activating Transcription Factor 3 (ATF3) and Activating Transcription Factor 4 (ATF4). plos.org These factors, in turn, can modulate the expression of various genes, including the pro-apoptotic protein NOXA, as the cell attempts to resolve the stress or initiate cell death if the damage is irreparable. rndsystems.complos.org This disruption of ER protein homeostasis is a central element of Eeyarestatin I's biological activity. plos.orgnih.gov
Interactive Data Table: Molecular Effects of Eeyarestatin I
| Mechanism | Primary Molecular Target | Cellular Consequence |
| ERAD Inhibition | p97/VCP ATPase Complex | Accumulation of polyubiquitinated proteins, ER Stress, UPR Activation |
| Calcium Leakage | Sec61 Translocon | Depletion of ER Ca2+ stores, increase in cytosolic Ca2+ |
| Protein Translocation | Sec61 Translocon | Inhibition of protein import into the ER |
Influence on Calcium Homeostasis in the ER
In addition to its effects on protein degradation, Eeyarestatin I significantly perturbs calcium (Ca2+) homeostasis within the endoplasmic reticulum. nih.govresearchgate.net The ER is the primary intracellular store of Ca2+, and maintaining a high concentration is vital for proper protein folding and various signaling functions. Eeyarestatin I disrupts this balance by causing a dose-dependent leakage of Ca2+ from the ER lumen into the cytosol. researchgate.net This action depletes the ER's calcium stores while increasing the cytosolic Ca2+ concentration, an effect that occurs rapidly, within seconds to minutes of exposure. researchgate.netnih.gov
Enhancement of Sec61-Mediated Ca2+ Leakage
The mechanism underlying Eeyarestatin I's effect on calcium is its interaction with the Sec61 protein translocation complex. nih.govnih.gov The Sec61 complex forms a channel in the ER membrane primarily for the import of newly synthesized proteins. rndsystems.com Research indicates that Eeyarestatin I targets the Sec61α subunit, the central component of the channel. nih.govuni-saarland.de
By interacting with the lateral gate of Sec61α, Eeyarestatin I is believed to lock the translocon in a conformation that is incompetent for protein translocation but is permeable to calcium ions. nih.govuni-saarland.de This effectively converts the Sec61 channel into a passive Ca2+ leak pathway. nih.gov The critical role of the Sec61 complex in this process was confirmed in studies where the genetic silencing of Sec61α completely abolished the Ca2+ leakage effect induced by Eeyarestatin I. nih.govresearchgate.net Further analysis of Eeyarestatin I analogs has shown that the 5-nitrofuran moiety of the molecule is a crucial structural component for this specific activity. nih.govnih.gov
Structure Activity Relationship Sar of Eeyarestatin I and Its Analogs
Identification of Functional Domains
Eeyarestatin I's molecular architecture can be dissected into two principal components: a nitrofuran-containing (NFC) domain and an aromatic domain. nih.govplos.org These modules work in concert to achieve its inhibitory effects on the endoplasmic reticulum-associated protein degradation (ERAD) pathway.
The nitrofuran-containing (NFC) domain is the functional core of Eeyarestatin I, responsible for its cytotoxic and ERAD inhibitory activities. nih.govplos.orgnih.gov Studies have demonstrated that this moiety is essential for the compound's ability to induce cell death and disrupt protein homeostasis in the endoplasmic reticulum (ER). nih.govplos.org In vitro binding and cell-based functional assays have confirmed that the NFC group is the primary functional domain for cytotoxicity. plos.orgnih.gov This domain directly binds to the p97 ATPase, a critical component of the ERAD machinery, thereby interfering with its function. nih.govplos.orgnih.gov
Further evidence supporting the NFC domain as the active module comes from comparative studies with analogs. For instance, 5-nitrofuryl-acrolein (5-NA), a compound representing the NFC subunit of EerI, was shown to induce cell death and upregulate markers of ER stress, such as ATF3, ATF4, and NOXA, similar to the parent compound. nih.gov In contrast, an analog representing the aromatic domain, CBU-002, was found to be completely inactive in these assays. nih.gov
Impact of Structural Modifications on Biological Activity
The bifunctional nature of Eeyarestatin I allows for structural modifications to either domain, providing a basis for developing analogs with improved properties.
As established, the NFC domain is directly correlated with the ERAD inhibitory and cytotoxic effects of Eeyarestatin I. nih.govplos.orgnih.gov Pulse-chase experiments have shown that compounds containing the NFC domain, such as 5-NA, can significantly delay the degradation of ERAD substrates, mirroring the effect of EerI. nih.gov This directly links the NFC moiety to the inhibition of the ERAD pathway. The cytotoxic activity, as measured by IC50 values in cancer cell lines, is also predominantly attributed to this domain. nih.gov
| Compound | Represents | Cytotoxicity (IC50 in JEKO-1 cells) | ERAD Inhibition |
|---|---|---|---|
| Eeyarestatin I | Full Molecule | 4 ± 1.2 µM | Yes |
| 5-NA (5-nitrofuryl-acrolein) | NFC Domain | ~1 µM | Yes |
| CBU-002 | Aromatic Domain | Inactive | No |
The primary function of the aromatic domain is to anchor Eeyarestatin I to the ER membrane. nih.govplos.org Consequently, this module can be replaced with other structurally distinct, membrane-targeting groups without abolishing the compound's biological activity. nih.govplos.orgnih.gov The generation of a chemical library with the same NFC domain but varied benzene-containing groups has shown that as long as the substitute maintains membrane localization, the resulting compound retains activities similar to EerI. plos.orgnih.gov This modularity is significant for the development of new bifunctional ERAD inhibitors. plos.org
A significant limitation of Eeyarestatin I for in vivo applications is its poor aqueous solubility. nih.gov To address this, derivatives have been synthesized by introducing a single solubilizing group. nih.gov These modifications have successfully improved the aqueous solubility of the compound. nih.gov Importantly, these new derivatives preserved the endoplasmic reticulum (ER) stress-inducing and antiproliferative activities characteristic of the parent molecule. nih.gov The modified compounds also demonstrated generally good in vitro metabolic properties, making them promising candidates for further optimization. nih.gov
Analysis of Eeyarestatin I Analogs (e.g., ES24)
The analysis of Eeyarestatin I analogs, particularly ES24, has been instrumental in dissecting the compound's complex interactions with cellular machinery. ES24, which largely comprises the nitrofuran-containing domain of Eeyarestatin I, exhibits a different target specificity profile compared to its parent compound, highlighting the modular nature of Eeyarestatin I's activity. nih.govnih.gov
Differential Target Specificity (e.g., p97 vs. Sec61)
Eeyarestatin I is known to inhibit both the p97 AAA-ATPase, a key enzyme in the ERAD pathway, and the Sec61 translocon, the central component of the protein translocation machinery in the endoplasmic reticulum. nih.govplos.org The bifunctional nature of Eeyarestatin I is attributed to its two principal domains: the nitrofuran-containing (NFC) domain, which is responsible for the inhibition of p97, and the aromatic domain, which facilitates the localization of the molecule to the ER membrane, thereby enhancing its activity against membrane-associated p97. plos.org
In contrast, the analog ES24, which lacks the larger aromatic domain of Eeyarestatin I, displays a marked selectivity for the Sec61 translocon over p97. nih.govnih.gov While ES24 retains the ability to inhibit Sec61-dependent protein translocation to a similar extent as Eeyarestatin I, it has significantly reduced effects on p97-mediated processes, such as cellular deubiquitination. nih.gov This differential specificity suggests that the NFC domain is sufficient for Sec61 inhibition, while the aromatic domain is crucial for effective p97 inhibition.
Another analog, ESR35, further illustrates the importance of the NFC moiety. While structurally related to Eeyarestatin I, modifications to the NFC domain in ESR35 result in a loss of inhibitory activity on protein translocation, underscoring the critical role of this functional group. mdpi.com The table below summarizes the observed activities of Eeyarestatin I and its analogs on p97 and Sec61.
| Compound | Primary Structural Feature | p97 Inhibition | Sec61 Inhibition |
| Eeyarestatin I | NFC domain and Aromatic domain | Yes | Yes |
| Eeyarestatin II | Similar to Eeyarestatin I | Yes | Yes |
| ES24 | Primarily NFC domain | Minimal | Yes |
| ESR35 | Altered NFC domain | Not reported | No |
This table is based on qualitative and quantitative findings from multiple research articles.
Effect of Nitroreductase Activation on Activity (for ES24)
The activity of ES24, particularly its antibacterial effects, is dependent on the metabolic activation of its nitrofuran group by bacterial nitroreductases. nih.gov Nitrofurans are a class of prodrugs that require enzymatic reduction to exert their cytotoxic effects. nih.gov In bacteria, NAD(P)H-dependent flavin-containing nitroreductases, such as NfsA and NfsB in E. coli, catalyze the reduction of the nitro group on the furan ring. nih.gov
This reduction is a stepwise process that generates highly reactive intermediates, including nitroso and hydroxylamino derivatives. ebi.ac.uk These reactive species are potent electrophiles that can indiscriminately damage a wide range of cellular macromolecules, including DNA, RNA, and proteins, leading to cell death. nih.govebi.ac.uk The mechanism involves the transfer of electrons from NAD(P)H to the nitrofuran compound, a process that is efficiently catalyzed by the bacterial nitroreductases. The resulting reactive intermediates are responsible for the broad-spectrum antibacterial activity observed for compounds like ES24. nih.gov This reliance on bacterial enzymes for activation contributes to the selective toxicity of such compounds against bacteria.
Synthetic Methodologies and Derivative Development
Approaches to Eeyarestatin I Synthesis
The synthesis of Eeyarestatin I (EerI) is a complex process, and while detailed large-scale protocols are not widely published, the general synthetic strategy has been outlined. The synthesis of Eeyarestatin I and its analogs, such as Eeyarestatin II (ESII), has been approached by constructing its distinct structural modules. Current time information in Bangalore, IN.core.ac.uk
A reported synthetic route commences with the preparation of a nitroso-compound, referred to as compound 1. This starting material is generated through the reaction of iso-butene with nitrosyl chloride, which is formed in situ from iso-amyl nitrite (B80452) and hydrochloric acid. Current time information in Bangalore, IN. Following the formation of compound 1, it undergoes a smooth reaction with methyl glycinate, a key step in building the core structure of the molecule. Current time information in Bangalore, IN.
The structure of Eeyarestatin I is characterized by two main functional domains: a nitrofuran-containing (NFC) moiety, which acts as the functional "warhead," and an aromatic domain that facilitates membrane targeting. plos.orgnih.gov The synthesis involves the eventual coupling of these two key parts. The complexity of the total synthesis has been noted as a challenge for large-scale production, which has spurred the development of simpler, yet similarly active, analogs. plos.org
Design and Synthesis of Eeyarestatin I Derivatives
The development of Eeyarestatin I derivatives has been a key focus of research to overcome limitations of the parent compound, such as poor solubility, and to create tools for further biological investigation.
A significant drawback of Eeyarestatin I for potential therapeutic use is its poor aqueous solubility. researchgate.net To address this, medicinal chemistry approaches focusing on structural modification have been employed. One successful strategy involved the introduction of a single solubilizing group to the Eeyarestatin I scaffold. researchgate.net
Researchers designed and synthesized a methoxyethyloxy derivative of Eeyarestatin I. This modification led to a significant improvement in the aqueous thermodynamic solubility of the compound. Importantly, these modified compounds retained the desired biological activities, including the induction of endoplasmic reticulum (ER) stress and antiproliferative effects. researchgate.net The preservation of activity suggests that these more soluble derivatives are viable candidates for further preclinical development. researchgate.net
Table 1: Eeyarestatin I Derivative with Enhanced Solubility
| Compound | Modification | Key Improvement | Reference |
|---|
Understanding the subcellular localization of a drug is crucial to elucidating its mechanism of action. Eeyarestatin I itself possesses intrinsic fluorescent properties, which have been utilized to study its distribution within cells. plos.orgnih.gov When introduced to cells, Eeyarestatin I exhibits a fluorescence signal that localizes to a perinuclear, reticulum-like pattern, which is indicative of its accumulation in the endoplasmic reticulum. plos.org
To create more potent and specific fluorescent probes, researchers have designed analogs based on the bifunctional structure of Eeyarestatin I. One approach involved synthesizing fluorinated hydrophobic analogs of the fluorophore rhodol. researchgate.net These cell-permeable fluorophores are exceptionally bright and were also found to accumulate specifically in the ER of living cells. researchgate.net By linking a fluorinated hydrophobic rhodol to a 5-nitrofuran-2-acrylaldehyde, a "warhead" analogous to the electrophilic moiety in Eeyarestatin I, a new fluorescent compound was created. researchgate.net This rationally designed fluorescent analog not only targeted the ER but also exhibited cytotoxicity comparable to the parent Eeyarestatin I, demonstrating its utility for cellular tracking and functional studies. researchgate.net
Table 2: Fluorescent Analogs for Cellular Tracking
| Compound/Method | Description | Application | Reference |
|---|---|---|---|
| Intrinsic Fluorescence of Eeyarestatin I | Eeyarestatin I naturally fluoresces, allowing for its direct visualization in cells. | Subcellular localization studies, confirming accumulation in the ER. | plos.orgnih.gov |
Research has revealed that Eeyarestatin I is a bifunctional molecule, a key insight into its mechanism of action. plos.orgnih.govnih.gov It comprises two functionally independent domains:
Aromatic Domain : This part of the molecule is responsible for targeting and anchoring the compound to the endoplasmic reticulum membrane. plos.orgnih.gov
Nitrofuran-containing (NFC) Domain : This moiety is the active component, or "warhead," that directly interacts with and inhibits the p97 ATPase, a crucial enzyme in the ER-associated degradation (ERAD) pathway. plos.orgnih.gov
This modular nature allows for the rational design of new bifunctional compounds. Scientists have generated chemical libraries by keeping the essential NFC domain and varying the membrane-targeting aromatic group. plos.org One such endeavor involved replacing the original aromatic module with a different benzene-containing domain that also promotes membrane localization. The resulting new, structurally distinct compound was found to have similar biological activities to Eeyarestatin I, validating the bifunctional concept. plos.orgnih.gov This strategy of creating bifunctional agents that can be localized to the ER membrane offers a promising approach to enhance the target specificity of drugs aimed at disrupting ER homeostasis in cancer therapy. plos.orgnih.gov
Table 3: Components of Bifunctional Eeyarestatin I
| Domain | Function | Key Feature | Reference |
|---|---|---|---|
| Aromatic Domain | ER Membrane Targeting | Facilitates localization to the ER, enhancing specificity. | plos.orgnih.gov |
Future Directions in Eeyarestatin I Research
Further Elucidation of Multi-Targeting Mechanisms
Eeyarestatin I is recognized as a bifunctional compound with a complex mechanism of action involving multiple cellular targets. nih.govnih.govresearchgate.net Future research is essential to fully dissect these interactions and understand the downstream consequences of its pleiotropic effects.
EerI possesses two key functional domains: an aromatic module that targets the molecule to the endoplasmic reticulum (ER) membrane and a nitrofuran-containing (NFC) group responsible for its inhibitory activity. nih.govnih.govresearchgate.net The primary targets identified to date are the AAA ATPase p97 (also known as VCP) and the Sec61 protein translocation complex. plos.orgbiologists.commedchemexpress.com
p97/VCP Inhibition : EerI directly binds to the p97 ATPase, a crucial component of the ERAD machinery. nih.govplos.org This interaction, mediated by the NFC domain, appears to occur within the D1 ATPase domain of p97. plos.org The binding inhibits the p97-associated deubiquitinating process (PAD), leading to the accumulation of polyubiquitinated ERAD substrates. tocris.comnih.gov However, unlike other p97 inhibitors, EerI does not appear to inhibit the ATPase activity of p97 directly. sigmaaldrich.com Further studies are needed to clarify how EerI binding allosterically affects the function of p97 and its associated deubiquitinating enzymes like ataxin-3. nih.govrndsystems.com
Sec61 Complex Inhibition : In addition to its effects on ERAD, Eeyarestatin I is a potent inhibitor of protein translocation across the ER membrane. biologists.comresearchgate.net It targets the Sec61 complex, the central component of the ER translocon. biologists.com The mechanism involves preventing the transfer of nascent polypeptide chains from the targeting machinery to the Sec61 channel, effectively blocking the entry of newly synthesized proteins into the secretory pathway. biologists.commedchemexpress.com This action provides a strong molecular basis for the ER stress observed in EerI-treated cells. biologists.comresearchgate.net
Other Potential Targets : Some studies suggest that EerI has p97-independent effects, such as impairing Ca²⁺ homeostasis by enhancing calcium leakage from the ER. researchgate.net This effect is also linked to the Sec61 complex, suggesting EerI may lock the channel in a Ca²⁺-permeable open state. researchgate.net Given the reactivity of its nitrofuran group, especially after metabolic activation, the possibility of additional, off-target interactions within the cell remains. nih.gov Comprehensive, unbiased proteomic approaches could identify the full spectrum of EerI's cellular binding partners, clarifying which effects are direct consequences of p97 or Sec61 inhibition and which may arise from interactions with other proteins.
Development of Next-Generation Analogs with Enhanced Specificity or Potency
A significant challenge in utilizing Eeyarestatin I is its multi-target nature and poor aqueous solubility, which can complicate the interpretation of experimental results and limit its therapeutic potential. researchgate.netresearchgate.net Consequently, a major focus of future research is the rational design and synthesis of next-generation analogs with improved properties.
The development of Eeyarestatin 24 (ES24), a smaller analog that lacks the large aromatic domain of EerI, represents a key step in this direction. nih.gov ES24 was designed to improve specificity. While it retains the ability to inhibit the Sec61 translocon, it does not interfere with cellular deubiquitination pathways, suggesting it does not significantly inhibit p97. researchgate.netnih.gov This separation of activities makes ES24 a more selective tool for studying Sec61-dependent processes. nih.gov
Another critical area is improving the physicochemical properties of EerI derivatives. Researchers have synthesized analogs with modified solubilizing groups to enhance aqueous solubility, a crucial factor for potential in vivo applications. researchgate.net These modified compounds retained their ability to induce ER stress and inhibit cell proliferation, indicating that the core pharmacophore remains active. researchgate.net
Future efforts will likely focus on:
Synthesizing analogs that selectively target either p97 or Sec61 with high affinity.
Developing derivatives with improved metabolic stability and pharmacokinetic profiles.
Creating photo-activatable or clickable versions of EerI to facilitate target identification and validation studies.
| Compound | Key Structural Feature | Primary Target(s) | Notable Characteristic |
|---|---|---|---|
| Eeyarestatin I (EerI) | Bifunctional: Aromatic membrane-targeting domain and a nitrofuran-containing inhibitory domain. nih.gov | p97 and Sec61. plos.orgbiologists.com | Inhibits both ERAD and protein translocation; poor aqueous solubility. tocris.comresearchgate.net |
| Eeyarestatin 24 (ES24) | Smaller analog lacking the large aromatic domain of EerI. nih.gov | Sec61/SecYEG. nih.govnih.gov | More specific for protein translocation inhibition with reduced effect on p97-mediated deubiquitination. nih.gov Shows antibacterial activity. nih.gov |
| Methoxyethyloxy derivative | EerI with an added solubilizing group. researchgate.net | p97. researchgate.net | Enhanced aqueous solubility while retaining antiproliferative and ER stress-inducing activity. researchgate.net |
Exploration of Eeyarestatin I as a Research Tool for Novel Biological Pathways
Eeyarestatin I's ability to potently disrupt two fundamental cellular processes—protein degradation and translocation—makes it an invaluable tool for exploring novel biological pathways and understanding cellular responses to stress.
By inducing ER stress through the inhibition of ERAD and protein translocation, EerI triggers the Unfolded Protein Response (UPR). nih.govresearchgate.net Researchers have used EerI to study the intricate signaling networks of the UPR, including the activation of transcription factors like ATF3 and ATF4, which in turn upregulate pro-apoptotic proteins such as NOXA. nih.govresearchgate.net This has provided insights into how cancer cells respond to proteotoxic stress, revealing connections between ER homeostasis, epigenetic modifications (such as histone H2A ubiquitination), and apoptosis. researchgate.net
Furthermore, EerI can be used to investigate the fate of specific proteins that are clients of the ERAD pathway. nih.govmolbiolcell.org By blocking their degradation, researchers can stabilize these substrates, allowing for detailed study of their misfolding, retention in the ER, and the specific factors required for their recognition and retrotranslocation. nih.govmolbiolcell.org This has been applied to study the degradation of viral proteins and misfolded glycoproteins. molbiolcell.org
Future applications could involve using EerI in high-throughput genetic or chemical screens to identify genes or compounds that either enhance or suppress its cytotoxic effects. Such studies could uncover novel components of the ERAD and UPR pathways or identify synergistic drug combinations for cancer therapy.
Investigation of Eeyarestatin I Analogs in Antimicrobial Research
Studies have shown that while Eeyarestatin I itself is largely ineffective against bacteria like E. coli, likely due to its inability to cross the bacterial outer membrane, its smaller analog, ES24, exhibits potent antibacterial activity. nih.gov ES24 impairs SecYEG-mediated protein transport and membrane protein insertion in bacteria. nih.govnih.gov
Key findings in this area include:
ES24 shows broad-spectrum activity against various clinically relevant pathogens, including vancomycin-resistant Enterococcus (VRE), MRSA, and uropathogenic E. coli. nih.gov
The antibacterial activity of ES24 is comparable or superior to that of nitrofurantoin, a structurally related antibiotic. nih.govnih.gov
Like nitrofurantoin, the activity of ES24 in E. coli requires metabolic activation by the bacterial nitroreductases NfsA and NfsB, suggesting that reactive intermediates are responsible for target inactivation. nih.govnih.gov
In Bacillus subtilis, ES24 not only inhibits Sec-dependent protein secretion but also appears to cause DNA damage, indicating a multi-targeted mechanism of action in bacteria as well. acs.org
This research opens the door for developing a new class of antibiotics. Future work will need to focus on optimizing the antibacterial potency and spectrum of ES24 derivatives while minimizing toxicity to mammalian cells, potentially by exploiting differences between the eukaryotic Sec61 and bacterial SecYEG channels.
| Organism | Compound | Observed Effect | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Escherichia coli (uropathogenic) | ES24 | Growth inhibition. nih.gov | 30 µM. nih.gov |
| Staphylococcus aureus (MRSA) | ES24 | Growth inhibition. nih.gov | 7.5 µM. nih.gov |
| Enterococcus faecium (VRE) | ES24 | Growth inhibition. nih.gov | 7.5 µM. nih.gov |
| Bacillus subtilis | ES24 | Inhibition of protein secretion and DNA damage. acs.org | Not specified. |
Advanced Structural Biology Studies (e.g., Co-crystal Structures) to Elucidate Binding Interactions
A significant gap in the understanding of Eeyarestatin I's mechanism of action is the lack of high-resolution structural information detailing its interaction with its targets. While biochemical studies have successfully identified the binding site of EerI on p97 as being within the D1 ATPase domain, the precise molecular interactions remain unknown. plos.org
Obtaining co-crystal structures of EerI or its analogs bound to p97 or the Sec61/SecYEG complex would be a major breakthrough. Such structures would:
Reveal the specific amino acid residues involved in binding and inhibition.
Explain the mechanism of action at an atomic level, for instance, how EerI binding affects p97's interaction with its cofactors or how it locks the Sec61 channel.
Provide a definitive template for the structure-based design of new, more potent, and highly selective inhibitors.
The challenges in this area are considerable, involving the production of stable protein-inhibitor complexes suitable for crystallization or cryo-electron microscopy (cryo-EM). However, given the rapid advances in structural biology techniques, particularly cryo-EM for large membrane protein complexes like Sec61, these goals are becoming increasingly attainable. These advanced structural studies are a critical next step to move beyond the current understanding and unlock the full potential of Eeyarestatin I-based chemical biology and drug discovery.
Q & A
Q. How can bioinformatics tools enhance the interpretation of isomer-specific omics data?
- Methodological Answer :
- Pathway enrichment analysis : Use tools like DAVID or GSEA to identify pathways enriched in isomer-treated samples (e.g., unfolded protein response).
- Molecular docking : Predict isomer binding affinities to Sec61 or p97 using AutoDock Vina and validate with mutagenesis studies.
- Network pharmacology : Construct interaction networks (Cytoscape) to map isomer effects on ERAD-immune crosstalk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
